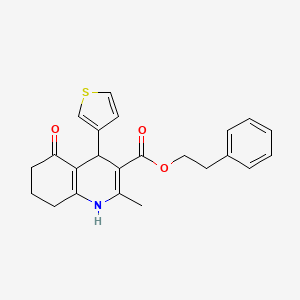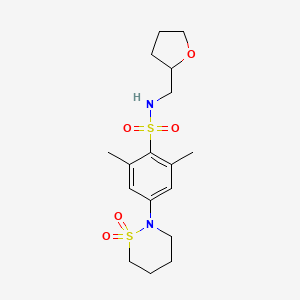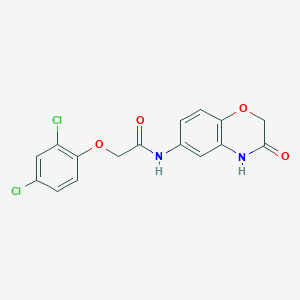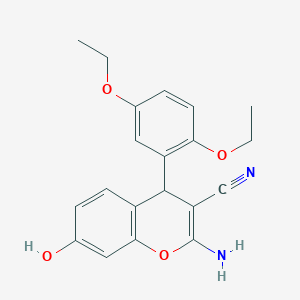![molecular formula C23H22N4 B4996678 3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as MPP and is used in various research studies due to its unique properties.
作用機序
The mechanism of action of MPP is not fully understood. However, it is believed to interact with specific proteins and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPP has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, MPP has been found to modulate the activity of G protein-coupled receptors, which play a critical role in various physiological processes.
実験室実験の利点と制限
MPP has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific proteins and receptors. Additionally, it is a fluorescent probe that can be used to study protein-protein interactions in real-time. However, MPP has some limitations as well. It is a complex compound that requires a high level of expertise to synthesize and use in experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.
将来の方向性
There are several future directions for the research and development of MPP. One potential direction is the development of new drugs for the treatment of cancer and neurological disorders. MPP has shown promise in preclinical studies and may be a useful starting point for the development of new drugs. Additionally, MPP could be used as a tool for the study of G protein-coupled receptors, which play a critical role in various physiological processes. Finally, MPP could be used in the development of new fluorescent probes for the study of protein-protein interactions.
合成法
The synthesis of MPP involves several steps and requires a high level of expertise. The process starts with the reaction of 3-bromo-4-methylpyridine with 3-(3-pyridinyl)propylamine in the presence of a base to produce 3-(3-pyridinyl)propyl-4-methylpyridine. This compound is then reacted with 4-bromo-3-nitrophenylpyrazole in the presence of a palladium catalyst to produce the final product, 3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine.
科学的研究の応用
MPP has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions, as well as a ligand for the study of G protein-coupled receptors. MPP has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
3-methyl-2-[3-[1-(3-pyridin-3-ylpropyl)pyrazol-3-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-18-6-3-13-25-23(18)21-10-2-9-20(16-21)22-11-15-27(26-22)14-5-8-19-7-4-12-24-17-19/h2-4,6-7,9-13,15-17H,5,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYXYGYBQWPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)


![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)

![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)

![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)
![ethyl N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B4996671.png)

